molecular formula C10H21NO3 B1357997 N-Boc-1-methoxy-2-methyl-2-propanamine CAS No. 204707-34-6

N-Boc-1-methoxy-2-methyl-2-propanamine

Cat. No.: B1357997
CAS No.: 204707-34-6
M. Wt: 203.28 g/mol
InChI Key: VPUPUQCLEUNSET-UHFFFAOYSA-N
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Description

Chemical Structure: N-Boc-1-methoxy-2-methyl-2-propanamine (CAS 204707-34-6) is a tertiary amine featuring a tert-butoxycarbonyl (Boc) protecting group, a methoxy (-OCH₃) substituent, and a branched 2-methylpropane backbone. Its molecular formula is C₁₀H₂₁NO₃, with a molecular weight of 203.28 g/mol. Applications: This compound is widely used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and peptide synthesis due to its Boc group, which protects amines during multi-step reactions . Its methoxy group enhances solubility in polar solvents, facilitating reactions in diverse media. Commercial Availability: Available in ≥95% purity (Shanghai Aladdin Biochemical Technology Co.), with pricing tiers at €201.00 (1g) and €651.00 (5g) (CymitQuimica) .

Properties

IUPAC Name

tert-butyl N-(1-methoxy-2-methylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-9(2,3)14-8(12)11-10(4,5)7-13-6/h7H2,1-6H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUPUQCLEUNSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611687
Record name tert-Butyl (1-methoxy-2-methylpropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204707-34-6
Record name tert-Butyl (1-methoxy-2-methylpropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-methoxy-1,1-dimethylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product with high purity .

Industrial Production Methods: Industrial production of tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-Boc-1-methoxy-2-methyl-2-propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Boc-1-methoxy-2-methyl-2-propanamine, also known as tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate, is a significant compound in organic chemistry and pharmaceutical development. Its unique structural features allow it to serve various functions, particularly as a protecting group in synthetic processes. This article explores its applications in scientific research, including organic synthesis, drug development, and its role as an intermediate in complex molecular constructions.

Protecting Group

One of the primary applications of this compound is its role as a protecting group for amines. In organic synthesis, protecting groups are essential for preventing unwanted reactions during chemical transformations. The tert-butyl group can be selectively cleaved under specific conditions, allowing for controlled deprotection of the amine functionality when needed. This property is crucial in multi-step organic syntheses where maintaining the integrity of certain functional groups is necessary while modifying others.

Synthesis of Complex Molecules

This compound serves as an intermediate in the synthesis of various complex molecules. Its ability to stabilize reactive intermediates makes it a valuable building block in medicinal chemistry and drug discovery. For instance, derivatives of this compound have been explored for their potential therapeutic roles, particularly in the development of kinase inhibitors and other pharmaceuticals targeting specific biological pathways.

Drug Development

Research has highlighted the potential of this compound derivatives in drug development. For example, studies have shown that compounds derived from this molecule can exhibit significant biological activity against various targets, including kinases involved in cancer progression. The structural versatility provided by the N-Boc protection allows chemists to modify the molecule systematically to enhance potency and selectivity .

Interaction Studies

Interaction studies involving this compound focus on understanding its binding properties with biological targets. These studies are crucial for elucidating the therapeutic roles of this compound and its derivatives. By investigating how these compounds interact with enzymes or receptors, researchers can identify potential lead compounds for further development.

Mechanism of Action

The mechanism by which tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate exerts its effects is primarily through the protection of amine groups. The tert-butyl group provides steric hindrance, preventing the amine from participating in unwanted reactions. Upon completion of the desired synthetic steps, the protecting group can be removed under mild acidic conditions, releasing the free amine.

Comparison with Similar Compounds

N-Boc-2-methyl-1,3-propanediamine (CAS 1260613-92-0)

  • Structure : Contains a Boc group and two amine groups on a propane backbone.
  • Key Differences : The absence of a methoxy group and the presence of a second amine make it more reactive in crosslinking or polymerization reactions.
  • Applications : Used in dendrimer synthesis and as a linker in drug delivery systems .

1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine (CAS 353778-44-6)

  • Structure : Features a naphthalene ring and dual methoxy groups.
  • Key Differences : The aromatic naphthalene moiety introduces π-π stacking interactions, enhancing stability in supramolecular chemistry. Its larger size (MW 259.34 g/mol) reduces solubility compared to the target compound .
  • Research Findings : LogP = 3.36, indicating higher lipophilicity, which is advantageous for blood-brain barrier penetration in CNS drug candidates .

N-(2-Methoxybenzyl)-2-propen-1-amine Hydrochloride (CAS 243462-39-7)

  • Structure : Contains a methoxybenzyl group and an allyl amine.
  • Key Differences : The allyl group enables click chemistry applications, while the hydrochloride salt improves crystallinity. Priced "to inquire" (CymitQuimica), suggesting niche use .

N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine

  • Structure : Bulky cyclohexyl-naphthyl substituent.
  • Key Differences : The steric hindrance from the naphthyl group slows reaction kinetics but improves enantioselectivity in asymmetric catalysis. Synthesized via reductive amination (58% yield) and purified via chiral UPLC (>99% ee) .

(2R)-2-Amino-N-methoxy-N-methyl-propanamide (CAS 114684-51-4)

  • Structure : Methoxy and methyl groups on an amide backbone.
  • Key Differences : The amide group replaces the tertiary amine, shifting reactivity toward nucleophilic acyl substitutions. Used in peptide mimetics and enzyme inhibitors .

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Price (1g)
N-Boc-1-methoxy-2-methyl-2-propanamine 204707-34-6 C₁₀H₂₁NO₃ Boc, methoxy, tertiary amine €201.00
N-Boc-2-methyl-1,3-propanediamine 1260613-92-0 C₉H₂₀N₂O₂ Boc, diamine Not listed
1-Methoxy-N-(naphthylmethyl)propanamine 353778-44-6 C₁₆H₂₁NO₂ Methoxy, naphthyl Not listed

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP Solubility Key Applications
This compound 203.28 1.45* Polar solvents Peptide synthesis
N-(Cyclohexyl(naphthyl)methyl)propan-2-amine 297.43 4.12 DCM, THF Asymmetric catalysis
N-(2-Methoxybenzyl)-2-propen-1-amine 207.70 (free base) 2.30 Ethanol, acetone Click chemistry

*Estimated via computational methods.

Research Findings and Trends

  • Steric and Electronic Effects : The Boc group in this compound offers superior steric protection compared to acetyl or benzyl groups, reducing side reactions in amine alkylation .
  • Price vs. Utility : Higher cost (€201.00/1g) reflects specialized use in Boc-mediated syntheses, whereas simpler analogs like N-Boc-2-methyl-1,3-propanediamine are more cost-effective for bulk applications .
  • Synthetic Challenges : Bulky analogs (e.g., naphthyl derivatives) require advanced purification techniques (e.g., chiral UPLC), increasing production costs .

Biological Activity

N-Boc-1-methoxy-2-methyl-2-propanamine, also known as Tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate, is a chemical compound commonly used in organic synthesis. It serves primarily as a protecting group for amines, allowing for selective modifications in multi-step synthetic pathways. The compound's structure includes a carbamate functional group, which enhances its stability and reactivity compared to unprotected amines.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₉NO₂, and it features a tert-butyl group attached to a methoxy group and an amine. This configuration allows the compound to be utilized effectively in various chemical reactions while minimizing undesired side reactions.

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC₉H₁₉NO₂Protecting group, stable carbamate linkage
1-Methoxy-2-methylpropan-2-amineC₅H₁₃NOLacks Boc protection; more reactive amine
N-Boc-1-bromo-2-methyl-2-propanamineC₉H₁₈BrNO₂Contains bromine; used in substitution reactions
1-MethoxypropaneC₄H₁₀OSimplest form; lacks amine functionality

Biological Activity

While primarily recognized for its role in organic synthesis, this compound has shown potential biological activities that warrant further exploration. Its derivatives may exhibit interactions with biological systems that could lead to therapeutic applications.

Case Studies and Research Findings

  • Enzyme Interactions : Research has indicated that N-Boc derivatives can enhance enzyme selectivity and activity. For example, studies involving lipase B from Candida antarctica demonstrated that the acylation of racemic amines using N-Boc protected substrates resulted in higher enantiomeric excess and conversion rates compared to unprotected counterparts .
  • Pharmacological Applications : The pharmacological characterization of compounds related to N-Boc derivatives has been explored. For instance, compounds synthesized using similar methodologies have exhibited antibacterial and anticancer properties, suggesting that this compound could be a candidate for further pharmacological studies .
  • Synthetic Pathways : The compound's ability to serve as a protecting group facilitates the synthesis of more complex molecules with potential biological activity. Its role in drug development is significant, as it allows for the manipulation of functional groups without compromising the integrity of the amine functionality .

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